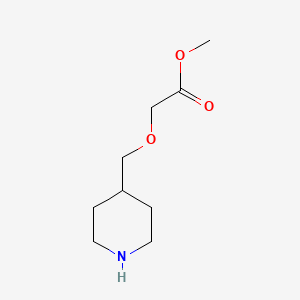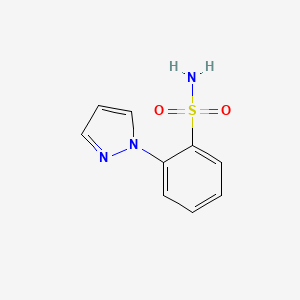
Pyridine, 5-methyl-2-oxiranyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an oxirane (epoxide) ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.
Another method involves the cyclization of 2-methyl-5-(2-hydroxyethyl)pyridine using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This reaction results in the formation of the oxirane ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of 5-Methyl-2-(oxiran-2-yl)pyridine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-(oxiran-2-yl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pyridine ring can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(oxiran-2-yl)pyridine: Similar structure but with different substitution patterns.
3-(oxiran-2-ylmethyl)pyridine: Contains an oxirane ring attached to a different position on the pyridine ring.
Oxiranecarbonitriles: Compounds with both oxirane and cyano functional groups.
Uniqueness
5-Methyl-2-(oxiran-2-yl)pyridine is unique due to the specific positioning of the methyl and oxirane groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
5-methyl-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(9-4-6)8-5-10-8/h2-4,8H,5H2,1H3 |
Clave InChI |
JXYREHDMBXJGGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


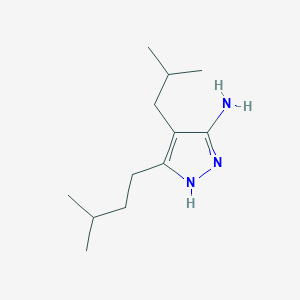
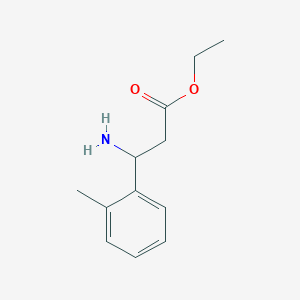
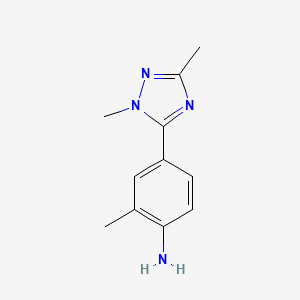
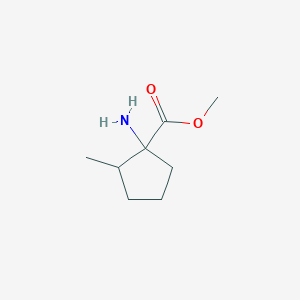


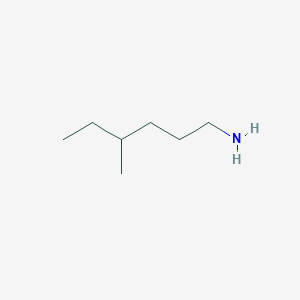
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
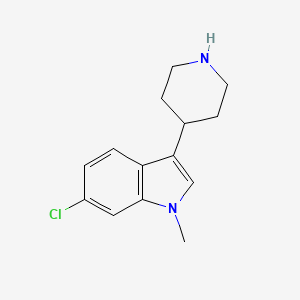

![tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B13538139.png)

